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molecular formula C9H6Br2N2O B1508537 Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 875639-57-9

Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No. B1508537
M. Wt: 317.96 g/mol
InChI Key: HZAGREPMAASIKR-UHFFFAOYSA-N
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Patent
US07906648B2

Procedure details

To a suspension of AlCl3 (338 mg, 2.54 mmol) in dichloromethane (1.0 mL) was added 5-bromo-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.507 mmol). After stirring for 30 min, bromoacetyl chloride (0.21 mL, 2.54 mmol) was added and the reaction mixture was stirred for 2 h, before quenching with MeOH at 0° C. The mixture was concentrated in vacuo, the pH was changed to 7 by addition of a saturated solution of aqueous sodium bicarbonate, and the aqueous layer was extracted twice with EtOAc. The organic layer was dried over MgSO4 and filtered through a plug of silica gel. Solvent was evaporated to dryness to give 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone as a light yellow solid (160 mg, quantitative). 1H NMR (500 MHz, DMSO-d6) δ 4.70 (s, 2H), 8.44 (d, J=2.0 Hz, 1H), 8.55 (d, J=2.5 Hz, 1H), 8.68 (d, J=3.5 Hz, 1H), 12.9 (s, 1H). MS: m/z 316 (M+H+).
Name
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1.[Br:15][CH2:16][C:17](Cl)=[O:18]>ClCCl>[Br:15][CH2:16][C:17]([C:14]1[C:8]2[C:9](=[N:10][CH:11]=[C:6]([Br:5])[CH:7]=2)[NH:12][CH:13]=1)=[O:18] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
338 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Step Three
Name
Quantity
0.21 mL
Type
reactant
Smiles
BrCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
before quenching with MeOH at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the pH was changed to 7 by addition of a saturated solution of aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CNC2=NC=C(C=C21)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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